N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWNBTVYFKKYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁BrN₄OS |
| Molecular Weight | 416.36 g/mol |
| CAS Number | 1359401-53-8 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, 4-methylphenyl, is brominated to introduce a bromine atom at the 2-position.
- Acylation : The brominated product undergoes acylation with chloroacetyl chloride to form the corresponding acetamide.
- Pyrimidine Substitution : The acetamide is reacted with a pyrrolidine derivative containing a pyrimidine ring to yield the final product.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the presence of electron-withdrawing groups, such as bromine, enhances antimicrobial activity by affecting the compound's binding affinity to bacterial targets .
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of similar compounds against various cancer cell lines, including breast cancer (MCF7). The results indicated that certain derivatives exhibited promising anticancer activity, with IC50 values demonstrating effective inhibition of cell proliferation.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Cellular Uptake : The structural features facilitate cellular uptake, allowing it to reach intracellular targets effectively.
- Modulation of Signaling Pathways : By binding to target proteins, it may modulate signaling pathways that are crucial for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A study demonstrated that modifications on the piperidine ring significantly influenced antimicrobial efficacy, with certain substitutions leading to enhanced activity against resistant bacterial strains .
- Anticancer Research : Another investigation focused on the anticancer properties of derivatives, revealing that specific molecular configurations were crucial for effective inhibition of cancer cell growth .
Comparison with Similar Compounds
Key Observations :
Table 2: Activity Comparison of Select Acetamide Derivatives
Key Observations :
- Halogen substituents (e.g., bromo, chloro) are strongly associated with improved potency, as seen in Compound 154 .
- Heterocyclic cores (e.g., oxadiazole in 154, thienopyrimidinone in IWP2) dictate target specificity, suggesting the target compound’s pyrrolidinyl pyrimidine may favor kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
